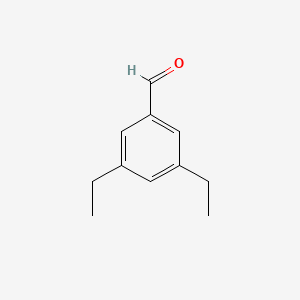

3,5-Diethylbenzaldehyde

描述

Significance and Research Context of Benzaldehyde (B42025) Derivatives

Benzaldehyde derivatives are of significant interest to researchers due to the reactivity of the aldehyde group and the potential for the substituents to modulate the molecule's chemical and physical properties. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations.

The substituents on the aromatic ring play a crucial role in determining the reactivity and biological activity of the molecule. Electron-donating or electron-withdrawing groups can influence the electrophilicity of the aldehyde's carbonyl carbon, affecting its reaction rates and pathways. Furthermore, the nature and position of these substituents can impart specific biological activities, making them valuable for drug design and other applications. For instance, various substituted benzaldehydes have been investigated for their potential as enzyme inhibitors, with some showing promise in targeting enzymes like tyrosinase. nih.gov They are also key intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

Historical Perspectives on Substituted Benzaldehyde Investigations

The study of substituted benzaldehydes has a long history, evolving with the advancements in organic chemistry. Early research focused on understanding the fundamental reactivity and the influence of substituents on reaction outcomes, such as in condensation reactions. Over the years, the focus has expanded significantly.

Researchers have explored the use of substituted benzaldehydes in a variety of contexts. Studies have been conducted on their basicity in acidic media and their application in designing compounds that can interact with biological targets like hemoglobin. nih.govcdnsciencepub.com The development of new synthetic methodologies has also been a major driver of research, with continuous efforts to find more efficient and selective ways to produce these valuable chemical intermediates. For example, methods like the indirect electrolytic oxidation of corresponding trimethylbenzenes have been developed for the synthesis of dimethylbenzaldehyde isomers. google.com However, detailed historical or modern research accounts specifically for 3,5-Diethylbenzaldehyde are not prominent in the available literature.

While its close analog, 3,5-dimethylbenzaldehyde, is well-documented as an important intermediate for polypropylene (B1209903) nucleating agents, similar detailed applications for this compound are not found. google.com The available information for this compound is largely limited to its identification and availability from chemical suppliers.

Below is the basic identification information available for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 81698-95-5 | scbt.com |

| Molecular Formula | C₁₁H₁₄O | scbt.com |

| Molecular Weight | 162.23 g/mol | scbt.com |

Due to the lack of detailed research findings in the public domain, further subsections on the specific properties, synthesis, and applications of this compound cannot be provided at this time.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-diethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJMDOYTIFLVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437030 | |

| Record name | 3,5-diethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81698-95-5 | |

| Record name | 3,5-diethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diethylbenzaldehyde and Its Analogs

Classical Organic Synthesis Routes

Traditional methods for the synthesis of 3,5-diethylbenzaldehyde and its analogs rely on well-established organic reactions. These routes, while often effective, may involve harsh reaction conditions and the use of hazardous reagents.

Catalytic Oxidation and Reduction Approaches

One common strategy for synthesizing aromatic aldehydes is the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a benzoic acid derivative.

Oxidation of 3,5-Diethylbenzyl Alcohol: The oxidation of 3,5-diethylbenzyl alcohol to this compound is a direct and efficient method. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in an organic solvent at controlled temperatures.

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridinium chlorochromate (PCC) | - | Dichloromethane | Room Temperature | High | General Method |

| Manganese dioxide (MnO₂) | - | Dichloromethane | Room Temperature | Good | General Method |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | - | Dichloromethane | -60 to Room Temperature | High | General Method |

Reduction of 3,5-Diethylbenzoyl Chloride: Alternatively, this compound can be prepared by the reduction of 3,5-diethylbenzoyl chloride. This acid chloride can be synthesized from 3,5-diethylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reduction of the acid chloride to the aldehyde can be achieved using various reducing agents. A common method is the Rosenmund reduction, which utilizes hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄).

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| H₂ | Pd/BaSO₄ (poisoned with quinoline-sulfur) | Toluene | Reflux | Good | Rosenmund Reduction |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | - | Tetrahydrofuran | -78 | High | General Method |

| Diisobutylaluminium hydride (DIBAL-H) | - | Toluene | -78 | High | General Method |

Chloromethylation Strategies

Chloromethylation of 1,3-diethylbenzene (B91504) followed by subsequent oxidation is a two-step approach to this compound. The initial chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. This is typically achieved by reacting 1,3-diethylbenzene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The resulting 3,5-diethylbenzyl chloride can then be converted to the aldehyde through various methods, such as the Sommelet reaction or by oxidation with a suitable oxidizing agent like hexamethylenetetramine (urotropine) or dimethyl sulfoxide (B87167) (DMSO).

The Sommelet reaction involves the reaction of a benzyl halide with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. jk-sci.comgoogle.com

Formylation Reactions of Alkylbenzenes

Direct introduction of a formyl group onto the 1,3-diethylbenzene ring is a highly attractive and atom-economical approach. Several named reactions are employed for the formylation of aromatic compounds.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. nrochemistry.com 1,3-Diethylbenzene, being activated by the two ethyl groups, is a suitable substrate for this reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Gattermann-Koch Reaction: The Gattermann-Koch reaction involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a catalyst mixture, typically aluminum chloride and cuprous chloride. wikipedia.orgthermofisher.com This method is generally suitable for alkylbenzenes.

Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride or tin(IV) chloride. This method is effective for a range of aromatic and heteroaromatic compounds. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, green approaches could include:

Catalytic Oxidation with Molecular Oxygen: Utilizing molecular oxygen or air as the primary oxidant in the oxidation of 3,5-diethyltoluene (B1604545) or 3,5-diethylbenzyl alcohol is a highly sustainable approach, with water being the only byproduct. This often requires the development of efficient and selective catalysts, such as those based on transition metals.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic aldehydes is a growing area of interest. Biocatalytic processes can offer high selectivity under mild reaction conditions in aqueous media.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This can contribute to energy savings and improved process efficiency.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, can reduce the environmental impact of the synthesis.

Chemo- and Regioselective Synthesis of Substituted Benzaldehydes

The synthesis of a specific isomer like this compound from 1,3-diethylbenzene requires careful control of regioselectivity. The two ethyl groups on the benzene (B151609) ring are ortho-, para-directing activators for electrophilic aromatic substitution. However, the position between the two ethyl groups (position 5) is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to one of the ethyl groups.

To achieve formylation at the 5-position of 1,3-diethylbenzene, steric hindrance from the two ethyl groups makes direct electrophilic substitution challenging. The incoming electrophile would preferentially attack the less hindered 4- and 6-positions.

Achieving the desired 3,5-disubstituted pattern often relies on starting with a precursor that already has the desired substitution pattern or using a synthetic route that allows for the introduction of the formyl group at the desired position through a different mechanism that is not solely governed by the directing effects of the alkyl groups. For instance, a strategy could involve the use of a blocking group to prevent reaction at the more reactive sites, followed by its removal after the desired formylation has been achieved.

The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of the reaction. Understanding these effects is paramount for the successful chemo- and regioselective synthesis of substituted benzaldehydes.

Chemical Reactivity and Derivatization of 3,5 Diethylbenzaldehyde in Advanced Organic Synthesis

Condensation Reactions and Imine Formation

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental condensation reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon of 3,5-diethylbenzaldehyde, followed by the elimination of a water molecule. libretexts.org The reaction rate is highly dependent on the pH of the medium; it is typically fastest around a pH of 5, as sufficient acid is required to protonate the hydroxyl intermediate to facilitate water elimination, while ensuring the amine nucleophile is not fully protonated and rendered non-reactive. libretexts.org

The general mechanism proceeds through two main stages:

Formation of a Carbinolamine: The primary amine adds to the carbonyl group of this compound to form a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com

Various methodologies can be employed to drive the equilibrium towards the imine product, including the use of dehydrating agents like tetraethyl orthosilicate (B98303) (TEOS) or titanium(IV) isopropoxide (TIP), or the azeotropic removal of water using a Dean-Stark apparatus. researchgate.net

Table 1: Synthesis of Imines from this compound

| Amine Reactant | Reaction Conditions | Product (Imine Derivative) |

|---|---|---|

| Aniline (B41778) | Acid catalyst (e.g., p-TsOH), Toluene, Reflux (Dean-Stark) | N-(3,5-diethylbenzylidene)aniline |

| Benzylamine | TEOS, Room Temperature | N-(3,5-diethylbenzylidene)-1-phenylmethanamine |

| Cyclohexylamine | TiCl₄, CH₂Cl₂, Room Temperature | N-(3,5-diethylbenzylidene)cyclohexanamine |

Cyclization Reactions for Heterocyclic Scaffolds

The reactivity of this compound extends to its use as a key precursor in the synthesis of diverse heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Highly functionalized indene (B144670) derivatives can be synthesized using an iron-mediated tandem cyclization of diynes with benzaldehyde (B42025) acetals. researchgate.netnih.gov In this process, the diethyl acetal (B89532) of this compound serves as the starting material. The reaction, catalyzed by iron(III) halides such as FeCl₃ or FeBr₃, proceeds under mild conditions and facilitates the formation of three new carbon-carbon bonds in a single operation. researchgate.net This method provides a powerful route to complex, fused tricyclic indenes or other highly substituted 1H-indene derivatives. researchgate.netnih.gov The specific outcome of the reaction can be influenced by the nature of the diyne substrate and the reaction conditions.

Table 2: Iron-Mediated Tandem Cyclization for Indene Synthesis

| Diyne Reactant | Catalyst/Conditions | Product (Indene Derivative of this compound) |

|---|---|---|

| 1,6-Heptadiyne | FeCl₃, CH₂Cl₂, Room Temperature | A highly substituted indene fused with a six-membered ring |

| 1,7-Octadiyne | FeBr₃, CH₂Cl₂, Room Temperature | A highly substituted indene fused with a seven-membered ring |

Quinolines, a class of nitrogen-containing heterocycles with significant biological activity, can be synthesized through various multi-component reactions involving aldehydes. mdpi.comnih.gov A notable advanced method is the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines. rsc.org In this reaction, this compound can be coupled with a substituted aniline and an allylamine (B125299) in the presence of a catalyst like (PCy₃)₂(CO)RuHCl to yield 2,3-disubstituted quinolines. rsc.org The reaction pathway is believed to involve the initial formation of an imine from the aniline and this compound, which then undergoes a deaminative coupling and annulation with the allylamine to construct the quinoline (B57606) core. This method is highly efficient for creating structurally diverse quinoline libraries. rsc.org

Table 3: Ruthenium-Catalyzed Three-Component Synthesis of Quinolines

| Aniline Reactant | Amine Reactant | Catalyst/Conditions | Product (Quinoline Derivative) |

|---|---|---|---|

| Aniline | Triallylamine | (PCy₃)₂(CO)RuHCl, 1,2-Dichloroethane, 120 °C | 2-Allyl-3-(3,5-diethylphenyl)quinoline |

| 4-Methoxyaniline | Triallylamine | (PCy₃)₂(CO)RuHCl, 1,2-Dichloroethane, 120 °C | 2-Allyl-3-(3,5-diethylphenyl)-6-methoxyquinoline |

Pyrroles are another fundamental class of heterocycles found in nature and medicine. uminho.ptmetu.edu.tr While classical methods like the Paal-Knorr synthesis require 1,4-dicarbonyls, modern multi-component reactions allow for the construction of substituted pyrroles starting from aldehydes like this compound. One such approach involves the acid-catalyzed cyclization of a 1,3-dicarbonyl compound, a primary amine, and an aldehyde. The reaction likely proceeds through the initial formation of an enamine from the β-dicarbonyl compound and the amine, which then condenses with this compound, followed by cyclization and aromatization to yield a polysubstituted pyrrole.

Table 4: Multi-Component Synthesis of Pyrrole Derivatives

| 1,3-Dicarbonyl Compound | Amine Reactant | Catalyst/Conditions | Product (Pyrrole Derivative) |

|---|---|---|---|

| Ethyl acetoacetate | Benzylamine | Trifluoroacetic acid (TFA), Reflux | Ethyl 4-(3,5-diethylphenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate |

| Acetylacetone | Cyclohexylamine | p-TsOH, Toluene, Reflux | 1-(4-(3,5-diethylphenyl)-1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |

Benzimidazoles are a vital heterocyclic scaffold in medicinal chemistry. semanticscholar.org A straightforward and widely used method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgorganic-chemistry.org This reaction can be performed under various conditions, from heating in a solvent to using catalysts to improve efficiency and selectivity. For instance, using erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst in water provides a green and efficient protocol for the synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.org The reaction of o-phenylenediamine with two equivalents of this compound under these conditions would selectively yield the 1-benzyl-2-aryl substituted product.

Table 5: Synthesis of Benzimidazole Derivatives

| o-Phenylenediamine Reactant | Catalyst/Conditions | Product (Benzimidazole Derivative) |

|---|---|---|

| o-Phenylenediamine | Er(OTf)₃ (cat.), Water, 100 °C | 1-((3,5-Diethylphenyl)methyl)-2-(3,5-diethylphenyl)-1H-benzo[d]imidazole beilstein-journals.org |

| 4,5-Dimethyl-1,2-phenylenediamine | p-TsOH, Ethanol, Reflux | 2-(3,5-Diethylphenyl)-5,6-dimethyl-1H-benzo[d]imidazole |

Hydrolysis Mechanisms of Benzaldehyde Acetals

The formation of acetals is a reversible process, and they can be readily hydrolyzed back to the parent aldehyde and alcohol in the presence of aqueous acid. orgoreview.comorganicchemistrytutor.com This reaction is fundamental for the use of acetals as protecting groups for aldehydes. The hydrolysis of an acetal of this compound, such as 1,1-diethoxy-3,5-diethylbenzene, follows a well-established A-1 mechanism, which is specific acid-catalyzed. acs.org

The mechanism involves the following key steps: orgoreview.comchemistrysteps.com

Protonation: One of the alkoxy oxygen atoms of the acetal is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).

Formation of an Oxocarbenium Ion: The protonated alkoxy group departs as an alcohol molecule. The lone pair of electrons on the remaining oxygen atom helps to push out the leaving group, forming a resonance-stabilized oxocarbenium ion. This step is often rate-determining. acs.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: A water molecule acts as a base to deprotonate the newly added oxygen, yielding a neutral hemiacetal intermediate.

Second Protonation and Elimination: The remaining alkoxy group of the hemiacetal is protonated, turning it into a good leaving group. The hydroxyl group then assists in eliminating the second alcohol molecule, forming a protonated version of this compound.

Final Deprotonation: A final deprotonation step by water regenerates the acid catalyst and yields the final product, this compound. youtube.com

Development of Novel Synthetic Building Blocks

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. This compound, with its unique substitution pattern, presents a valuable platform for the development of novel synthetic building blocks. The presence of the aldehyde group offers a reactive handle for a multitude of chemical transformations, while the diethyl substituents at the meta positions influence the steric and electronic environment of the benzene (B151609) ring, thereby guiding the outcome of synthetic operations and imparting specific characteristics to the resulting derivatives. This section explores the derivatization of this compound to create versatile molecular scaffolds for advanced applications.

The aldehyde functionality of this compound is the primary site of reactivity, participating in a wide array of classic and contemporary organic reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon framework, leading to the generation of diverse and elaborate molecular architectures. Key reaction classes employed for the derivatization of this compound include condensation reactions, multicomponent reactions, and various cyclization strategies to form heterocyclic systems.

Condensation Reactions for Carbon-Carbon Bond Formation

One of the most fundamental and widely utilized transformations of this compound is its participation in condensation reactions to form new carbon-carbon bonds. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is particularly relevant. In this reaction, this compound reacts with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst. This reaction is instrumental in the synthesis of chalcones, which are α,β-unsaturated ketones.

A European patent discloses the use of this compound as a reactant in the preparation of chalcone (B49325) derivative compounds. These chalcones can serve as precursors to a variety of other molecules and have been investigated for applications in pharmaceuticals and agricultural chemicals. The general scheme for the synthesis of a chalcone from this compound is depicted below:

Reaction Scheme:

this compound + Acetophenone → (E)-1-(3,5-diethylphenyl)-3-phenylprop-2-en-1-one

The resulting chalcone, with its reactive enone system, is a versatile building block for further synthetic manipulations, including Michael additions and cycloadditions, to generate more complex structures.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetophenone | (E)-1-(3,5-diethylphenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

| This compound | Cyclohexanone | 2-((3,5-diethylphenyl)methylene)cyclohexan-1-one | Aldol Condensation |

Multicomponent Reactions for Heterocyclic Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. This compound is an ideal aldehyde component for various MCRs, leading to the formation of densely functionalized heterocyclic building blocks.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. When this compound is employed in this reaction, it leads to the formation of dihydropyrimidinones (or thiones), which are valuable scaffolds in medicinal chemistry.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure | Reaction Type |

| This compound | Ethyl Acetoacetate | Urea | 4-(3,5-diethylphenyl)-dihydropyrimidin-2(1H)-one | Biginelli Reaction |

| This compound | Malononitrile | Thiourea | Dihydropyrimidine-2(1H)-thione derivative | Multicomponent Reaction |

These heterocyclic building blocks, bearing the 3,5-diethylphenyl moiety, can be further elaborated. The functional groups on the pyrimidine (B1678525) ring, such as esters or nitriles, can be modified to introduce additional diversity, making them suitable for the synthesis of compound libraries for drug discovery and other applications. The development of such building blocks from readily available starting materials like this compound underscores the power of MCRs in modern synthetic chemistry.

Based on the provided search results, specific experimental spectroscopic data for the compound This compound is not available. The search results primarily contain information for the related compound, 3,5-dimethylbenzaldehyde, and other substituted benzaldehydes.

Due to the strict instruction to focus solely on "this compound" and the lack of specific data for this exact compound in the provided sources, it is not possible to generate the requested detailed and scientifically accurate article. Providing data from analogous compounds would be scientifically inaccurate and would violate the core requirements of the prompt.

Advanced Spectroscopic and Structural Characterization of 3,5 Diethylbenzaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For aromatic aldehydes like 3,5-Diethylbenzaldehyde, the absorption of UV light results in the excitation of electrons in both π and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of an aromatic aldehyde typically displays two main absorption bands:

A strong absorption band, usually below 250 nm, corresponding to a π → π* transition. This involves the excitation of an electron from a π bonding orbital of the aromatic ring and the carbonyl group to a π* anti-bonding orbital.

A weaker absorption band at a longer wavelength, typically between 270 and 300 nm, which is attributed to an n → π* transition. This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital.

The positions and intensities of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. In the case of this compound, the two ethyl groups are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde (B42025), due to their electron-donating inductive effect.

| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Benzaldehyde | Water | 248 | 283 |

| 3,5-Dimethoxybenzaldehyde | Ethanol | ~255 | ~290 |

Data for Benzaldehyde is illustrative of typical values. Data for 3,5-Dimethoxybenzaldehyde is based on available spectral information and serves as an analogue.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in the absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the direction of light propagation. Unlike natural circular dichroism, which is only observed for chiral molecules, MCD can be induced in all molecules, including achiral ones like this compound.

MCD spectroscopy provides detailed information about the electronic structure and symmetry of molecules. The technique is particularly sensitive to the electronic transitions of chromophores. For aromatic aldehydes, MCD can be used to resolve overlapping electronic transitions that may not be distinguishable in a standard UV-Vis spectrum. The sign and magnitude of the MCD signal provide insights into the nature of the excited states.

As this compound is achiral, it would not exhibit a natural circular dichroism spectrum. However, in the presence of a magnetic field, it is expected to show an MCD spectrum corresponding to its UV-Vis absorption bands. The π → π* and n → π* transitions would give rise to MCD signals, the shapes and signs of which would depend on the magnetic moments of the ground and excited states involved in these transitions. Specific experimental MCD data for this compound is not available in the current literature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a crucial tool for molecular identification and for elucidating the structure of a compound through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, a sample is vaporized and injected into a gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For a compound like this compound, electron ionization (EI) is a common ionization method. In the EI source, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

While a specific mass spectrum for this compound is not available, the expected fragmentation pattern would include:

A molecular ion peak corresponding to its molecular weight.

A prominent peak corresponding to the loss of a hydrogen atom (M-1), which is characteristic of aldehydes.

A peak resulting from the loss of the formyl group (-CHO), leading to a [M-29] ion.

Fragments arising from the cleavage of the ethyl groups.

The table below shows an illustrative fragmentation pattern for a related compound, 3,5-di-tert-Butyl-4-hydroxybenzaldehyde, to demonstrate the type of data obtained from a GC-MS experiment.

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| [M]+ | 234 | Moderate | Molecular Ion |

| [M-15]+ | 219 | High | Loss of a methyl group |

| [M-29]+ | 205 | Moderate | Loss of a formyl group |

| [C7H7O]+ | 107 | Low | Further fragmentation |

This data is for 3,5-di-tert-Butyl-4-hydroxybenzaldehyde and is presented for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds that are not suitable for GC-MS.

In the context of this compound and its derivatives, LC-MS can be employed for their identification and quantification in complex mixtures. Various ionization techniques can be used in LC-MS, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). These are "soft" ionization methods that typically result in less fragmentation compared to EI, often preserving the molecular ion.

LC-MS analysis of this compound would involve separating the compound from a mixture using a suitable LC column and mobile phase. The eluting compound would then be introduced into the mass spectrometer. The resulting mass spectrum would ideally show a prominent peak corresponding to the protonated molecule [M+H]+ or other adducts, depending on the ionization source and mobile phase composition. Tandem mass spectrometry (MS/MS) can be further used to induce fragmentation of the selected molecular ion, providing more detailed structural information.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD).

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying chemical species that have one or more unpaired electrons, such as free radicals. This compound itself is a diamagnetic molecule and therefore does not produce an ESR signal. However, its radical anion can be generated, for example, by electrochemical reduction, and this radical species can be studied by ESR spectroscopy.

The ESR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron density within the molecule. The interaction of the unpaired electron with magnetic nuclei (such as ¹H) in the molecule, known as hyperfine coupling, leads to the splitting of the ESR signal into multiple lines. The magnitude of the hyperfine coupling constants is proportional to the spin density on the atoms to which the magnetic nuclei are attached.

For the this compound radical anion, hyperfine coupling would be expected with the protons on the aromatic ring, the aldehyde proton, and the protons of the ethyl groups. Analysis of the resulting ESR spectrum would allow for the mapping of the spin density distribution across the radical anion, providing valuable insights into its electronic structure.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (by percentage) of a compound. This method is crucial in the characterization of newly synthesized compounds, including derivatives of this compound, as it provides a direct means of verifying their empirical and molecular formulas. The principle of elemental analysis lies in the complete combustion of a small, precisely weighed sample of the compound. The combustion products, typically carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (in the case of nitrogen-containing compounds), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated. The percentage of oxygen is often determined by difference.

For a known compound like this compound, elemental analysis serves as a confirmation of its purity. The experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretically calculated values based on its molecular formula, C₁₁H₁₄O. Any significant deviation between the found and calculated values may indicate the presence of impurities or that the incorrect compound has been synthesized.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₁H₁₄O) and the atomic masses of its constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u).

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 81.43 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.70 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.87 |

| Total | | | | 162.232 | 100.00 |

In the synthesis of novel derivatives of this compound, elemental analysis is an indispensable tool for structural confirmation. Research involving the synthesis of complex organic molecules routinely reports the results of elemental analysis to validate the proposed structures. For instance, in the synthesis of new 1,3,4-oxadiazole derivatives, which can be synthesized from substituted aromatic aldehydes, elemental analysis is a key characterization step. The close agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of the target molecule.

Below is a data table from a study on substituted 1,3,4-oxadiazole-2(3H)-thione derivatives, illustrating how elemental analysis data is presented to support the characterization of newly synthesized compounds. This serves as a representative example of the application of this technique in the broader field of medicinal and materials chemistry, where substituted benzaldehydes are common starting materials.

Elemental Analysis Data for Representative 1,3,4-Oxadiazole Derivatives

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|---|---|

| 5c | C₂₂H₂₁Cl₂N₃O₂S | Calculated | 57.15 | 4.58 | 9.09 | 6.93 |

| Found | 57.35 | 4.40 | 9.03 | 6.55 | ||

| 5k | C₁₇H₁₉Cl₂N₃O₃S | Calculated | 49.04 | 4.60 | 10.09 | 7.70 |

The data presented in such tables, where the "Found" values are typically within ±0.4% of the "Calculated" values, are universally accepted as a standard for confirming the elemental composition and thus the empirical formula of a novel compound.

Research Applications of 3,5 Diethylbenzaldehyde in Interdisciplinary Fields

Medicinal Chemistry and Pharmaceutical Research

In the realms of drug discovery and development, 3,5-Diethylbenzaldehyde serves as a versatile chemical entity, acting as a precursor for complex molecules and as a tool to probe biological systems.

The aldehyde functional group is a cornerstone of organic synthesis, and in this compound, it provides a reactive site for constructing more complex molecular architectures. A primary application is in the synthesis of Schiff bases, which are formed through the condensation reaction between an aldehyde and a primary amine ijfmr.com. These Schiff bases, also known as imines, are important intermediates and have been shown to possess a wide range of biological activities themselves teikyomedicaljournal.com.

The general synthetic utility of benzaldehydes as precursors is well-established. For instance, 3,4,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of the antibacterial drug Trimethoprim wikipedia.org. Similarly, various substituted benzaldehydes are routinely used to create libraries of compounds for biological screening. The presence of the diethyl groups in this compound can influence the steric and electronic properties of the resulting derivatives, potentially leading to novel structure-activity relationships. Researchers can leverage this compound as a starting material to synthesize new series of molecules, such as hydrazones, chalcones, and other heterocyclic compounds, which are then evaluated for therapeutic potential against various diseases nih.govnih.gov.

One of the most significant research applications of compounds structurally related to this compound is in the study of Aldehyde Dehydrogenase (ALDH) enzymes. The ALDH superfamily plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes researchgate.net. Notably, high ALDH activity is a hallmark of certain cancer stem cells (CSCs) and is associated with resistance to chemotherapy and radiation researchgate.netsemanticscholar.org.

A closely related analogue, N,N-diethylaminobenzaldehyde (DEAB), is a widely used and potent inhibitor of ALDH isoenzymes nih.govnih.gov. It serves as a critical tool in cancer research to identify and isolate ALDH-positive CSC populations. Studies have shown that DEAB can act as a substrate or a mechanism-based inhibitor for various human ALDH isoforms nih.govnih.gov. It functions as an irreversible inhibitor for ALDH1A2 and ALDH2 and demonstrates potent inhibition against ALDH1A1, a key marker in cancer stem cells nih.govnih.gov. By inhibiting ALDH, compounds like DEAB can sensitize cancer cells to standard therapies, reduce tumor burden, and prevent metastasis researchgate.net. The investigation of diethylbenzaldehyde analogues continues to be a key strategy for developing more selective and potent ALDH inhibitors as potential anticancer agents.

| ALDH Isoform | Inhibitory Action | IC₅₀ Value | Mechanism Notes |

|---|---|---|---|

| ALDH1A1 | Inhibitor / Very Slow Substrate | 57 ± 5 nM | Turnover rate is exceptionally slow, effectively acting as an inhibitor. nih.govnih.gov |

| ALDH1A2 | Irreversible Inhibitor | - | Acts as a covalent, mechanism-based inhibitor. nih.govnih.gov |

| ALDH2 | Irreversible Inhibitor | - | Acts as a covalent, mechanism-based inhibitor. nih.govnih.gov |

| ALDH3A1 | Excellent Substrate | - | DEAB is turned over more efficiently than the standard substrate, benzaldehyde (B42025). nih.govnih.gov |

| ALDH1L1 / ALDH4A1 | No Activity | - | DEAB is neither a substrate nor an inhibitor for these isoforms. nih.govnih.gov |

Prodrug design is a strategic approach used to overcome undesirable biopharmaceutical properties of active drug molecules, such as poor solubility, low permeability, or rapid metabolism rsc.org. This strategy involves chemically modifying the active drug to create an inactive derivative (the prodrug) that converts back to the active form within the body.

While direct examples involving this compound are not prevalent, its chemical properties make it a candidate for certain prodrug strategies. For instance, a therapeutic agent containing a primary amine group could be condensed with this compound to form a Schiff base prodrug. This imine linkage can be designed to be stable in the neutral pH of the bloodstream but labile in the acidic microenvironment of a tumor or within specific cellular compartments like lysosomes. Upon reaching the target site, the Schiff base would hydrolyze, releasing the active amine-containing drug and this compound. This approach can enhance drug delivery, improve the therapeutic index, and reduce off-target toxicity rsc.org.

The synthesis of derivatives from this compound opens avenues to explore a wide spectrum of biological activities. The benzaldehyde scaffold is present in numerous compounds that exhibit potent pharmacological effects.

Anticancer Activity: Derivatives of various benzaldehydes have demonstrated significant anticancer properties. For example, Schiff bases derived from benzaldehydes have shown cytotoxicity against human cancer cell lines, such as lung cancer (A549) nih.gov. Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer cells by targeting key signaling protein interactions news-medical.net. Research into antipyrine diazenyl benzaldehyde derivatives has also revealed cytotoxic activity against different cancer cell lines researchgate.net. By using this compound as a starting block, researchers can create novel derivatives with the potential for enhanced or selective anticancer efficacy.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Benzaldehyde derivatives, particularly Schiff bases, have a long history of investigation for their antibacterial and antifungal properties ijfmr.comteikyomedicaljournal.com. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli arabjchem.orgresearchgate.net. Benzaldehyde has also been shown to potentiate the activity of certain antibiotics against resistant bacterial strains nih.gov. The synthesis of new Schiff bases and other related structures from this compound could lead to the discovery of novel antimicrobial agents to combat infectious diseases.

| Derivative Class | Biological Activity | Example Target Organism/Cell Line | Reference Finding |

|---|---|---|---|

| Schiff Bases | Anticancer | Human Lung Cancer (A549) | Synthesized Schiff bases exhibit significant anticancer properties. nih.gov |

| Schiff Bases | Antibacterial | Staphylococcus aureus, Escherichia coli | Derivatives show bactericidal activity against various pathogenic bacteria. researchgate.net |

| Benzaldehyde | Anticancer | Therapy-Resistant Pancreatic Cancer | Inhibits cancer growth by suppressing epithelial-mesenchymal plasticity. news-medical.net |

| Benzaldehyde | Antibiotic Modulator | Resistant Staphylococcus aureus | Potentiates the activity of quinolone antibiotics. nih.gov |

| Antipyrine Diazenyl Benzaldehydes | Anticancer | Human Pelvic Rhabdomyosarcoma (RD) | Derivatives showed varied cytotoxic activity in vitro. researchgate.net |

Materials Science and Engineering

The applications of this compound extend beyond the biomedical field into the design and creation of novel materials with specific functionalities.

In materials science, small organic molecules are often used as building blocks for larger, functional polymers and materials. The aldehyde group of this compound can participate in various polymerization reactions, such as condensation polymerization with amines or phenols, to create new polymer backbones.

Analogous disubstituted benzaldehydes have been successfully used to create advanced materials. For example, 3,5-bis(decyloxy)benzaldehyde is a precursor for synthesizing long-chain amphiphilic BODIPY dyes, which are important fluorescent molecules with applications in imaging and sensing researchgate.net. In another application, 3,4-Dimethylbenzaldehyde and 3,5-Dimethylbenzaldehyde are used in the synthesis of sorbitol-based clarifying and nucleating agents for polypropylene (B1209903) google.comresearchgate.net. These agents improve the optical (clarity) and mechanical properties of the plastic, with the 3,5-disubstituted version reportedly providing superior performance in terms of grain fineness and transparency google.com. This suggests a potential role for this compound in the development of similar high-performance polymer additives, where the diethyl groups could impart unique solubility and performance characteristics to the final material.

Applications in Polymer Chemistry and Nanomaterials

While direct research on the applications of this compound in polymer chemistry and nanomaterials is not extensively documented in publicly available literature, its chemical structure provides a strong basis for its potential use as a versatile building block in these fields. The presence of a reactive aldehyde group, coupled with the steric and electronic effects of the two ethyl groups on the benzene (B151609) ring, makes it a candidate for the synthesis of specialized polymers and functional nanomaterials.

A primary route for integrating this compound into polymeric structures is through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between an aldehyde or ketone and a primary amine. researchgate.netnih.gov These reactions are generally straightforward and can lead to the formation of polymers if diamine or trialdehyde monomers are used. sjtu.edu.cn The resulting poly(Schiff base)s are a class of polymers known for their thermal stability, and interesting optical and conducting properties. researchgate.net

The reaction of this compound with various diamines could lead to the synthesis of linear or cross-linked polymers. The diethyl substitution on the aromatic ring would influence the properties of the resulting polymers by:

Increasing solubility: The alkyl groups can enhance the solubility of the polymers in organic solvents, which is advantageous for processing and characterization.

Modifying morphology: The steric bulk of the ethyl groups can affect the packing of the polymer chains, potentially leading to materials with higher free volume and specific porosities.

One promising area of application for this compound is in the synthesis of Porous Organic Polymers (POPs) . POPs are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. nih.gov They are synthesized from organic monomers through various reactions, including Schiff base formation. mdpi.com By reacting this compound with multifunctional amines, it is possible to create porous aromatic frameworks (PAFs) or covalent organic frameworks (COFs).

The potential properties and applications of POPs derived from this compound are summarized in the table below.

| Property | Potential Application |

| High Surface Area | Gas storage and separation (e.g., CO2 capture) |

| Tunable Porosity | Heterogeneous catalysis, molecular sieving |

| Chemical Stability | Use in harsh chemical environments |

In the realm of nanomaterials, this compound can be used as a precursor for the synthesis of functional organic nanoparticles or as a capping agent to modify the surface of inorganic nanoparticles. Its derivatives could also be employed in the formation of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in catalysis, sensing, and gas storage. kaust.edu.sanih.gov

Development of Optoelectronic Materials

The development of novel optoelectronic materials is a rapidly advancing field, and organic compounds play a crucial role due to their tunable electronic properties and processability. mdpi.com While specific studies on the optoelectronic applications of this compound are scarce, its derivatives, particularly Schiff bases and their metal complexes, hold significant promise for this area.

Schiff base ligands derived from benzaldehydes are well-known for their ability to form stable complexes with a variety of transition metal ions. sci-hub.boxnih.gov These metal complexes can exhibit interesting photophysical properties, such as luminescence, which makes them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

The general structure of a Schiff base metal complex derived from this compound would involve the coordination of the imine nitrogen and potentially another donor atom to a central metal ion. The electronic properties of the resulting complex can be tuned by:

Varying the metal ion: Different metal ions (e.g., Cu(II), Ni(II), Zn(II)) will lead to complexes with distinct electronic structures and photophysical behaviors. mdpi.com

Modifying the amine precursor: The choice of the primary amine used to form the Schiff base can introduce additional functional groups that can modulate the electronic properties or introduce new functionalities.

The diethyl groups on the benzaldehyde ring can also influence the optoelectronic properties of the resulting materials. They can affect the solid-state packing of the molecules, which in turn can influence intermolecular electronic interactions and charge transport properties. Furthermore, the electron-donating nature of the ethyl groups can subtly alter the energy levels of the molecular orbitals involved in electronic transitions.

A summary of potential optoelectronic applications for materials derived from this compound is presented in the table below.

| Material Class | Potential Application | Key Properties |

| Schiff Base Metal Complexes | Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport |

| Chemical Sensors | Changes in optical properties upon analyte binding | |

| Conjugated Polymers | Organic Photovoltaics (OPVs) | Light absorption, charge separation and transport |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility |

It is important to note that the realization of these applications would require extensive research to synthesize and characterize the specific polymers and metal complexes derived from this compound and to evaluate their performance in electronic devices.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. Both gas and liquid chromatography are powerful tools for the analysis of aromatic aldehydes like 3,5-Diethylbenzaldehyde.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds such as this compound. The separation is achieved in a capillary column, and the choice of the stationary phase is critical for resolving the target analyte from other matrix components.

Commonly, non-polar or mid-polar stationary phases are employed for the analysis of aromatic aldehydes. Detectors frequently coupled with GC for this purpose include the Flame Ionization Detector (FID), known for its robustness and wide linear range, and the Mass Spectrometer (MS), which provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. researchgate.net Temperature programming is typically used to ensure efficient separation and optimal peak shape. researchgate.net

While specific parameters for this compound are not widely published, data from the closely related compound 3,5-Dimethylbenzaldehyde can provide representative analytical conditions.

Table 1: Representative GC Parameters for the Analysis of a Substituted Benzaldehyde (B42025) (3,5-Dimethylbenzaldehyde)

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Capillary | Capillary |

| Stationary Phase | HP-5MS | OV-101 |

| Column Length | 30 m | 50 m |

| Column Diameter (ID) | 0.25 mm | 0.32 mm |

| Carrier Gas | Helium | Helium |

| Temperature Program | 35°C (5 min hold), then 2°C/min to 195°C (30 min hold) | 50°C, then 4°C/min to 250°C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be applied to the analysis of this compound. It is particularly useful for less volatile compounds or for samples that are not amenable to the high temperatures of GC.

Due to the relatively weak UV absorbance of some aldehydes, a common strategy involves pre-column derivatization to enhance detection sensitivity. nih.gov A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that exhibits strong absorbance at wavelengths around 360 nm. nih.govlawdata.com.tw The separation is typically performed using reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. lawdata.com.tw

Detection modes compatible with HPLC for this analysis include:

UV-Vis Detector: Measures the absorbance of the analyte or its derivative as it elutes from the column. nih.gov

Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it offers high selectivity and sensitivity, which is crucial for complex matrices. researchgate.net

Table 2: Typical HPLC Conditions for Aldehyde Analysis after DNPH Derivatization

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile / Water Gradient |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

| Detection Wavelength | ~360 nm |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques can be used for both qualitative and quantitative analysis of this compound.

Molecular fluorescence spectroscopy is known for its high sensitivity. While benzaldehyde itself exhibits weak fluorescence that is susceptible to quenching, derivatization can be employed to attach a highly fluorescent tag to the molecule. nih.gov This approach significantly enhances the sensitivity and selectivity of the detection method. Another strategy involves the use of fluorescent probes or luminophores that experience a change in their fluorescence properties upon reacting with the target aldehyde. For instance, certain phenanthrenimidazole-based compounds have been developed as sensors that show a distinct change in fluorescence upon reacting with specific analytes, a principle that could be adapted for this compound. mdpi.com

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic aldehydes like this compound possess a chromophore (the benzene (B151609) ring conjugated with the carbonyl group) that absorbs UV light. The spectrum typically shows characteristic absorption bands corresponding to π → π* electronic transitions. researchgate.net While direct UV-Vis analysis in complex mixtures can suffer from a lack of selectivity due to overlapping spectra from other components, it can be a rapid and straightforward method for quantification in simpler matrices or following a separation step. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis.

Table 3: Representative UV-Vis Absorption Maxima (λmax) for Substituted Benzaldehydes

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 4-Hydroxybenzaldehyde | 285 | Isopropanol |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 310 | Isopropanol |

| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | 310 | Isopropanol |

Sample Preparation and Matrix Effects in Analytical Research

The analysis of this compound in complex matrices such as environmental, biological, or food samples is often complicated by the presence of interfering substances. chromatographyonline.com Effective sample preparation is therefore a critical step to isolate the analyte, remove interferences, and concentrate it to a level suitable for detection. sigmaaldrich.comchromatographyonline.com Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Partitions the analyte between two immiscible liquid phases to separate it from matrix components. chromatographyonline.com

Solid-Phase Extraction (SPE): Uses a solid sorbent to selectively adsorb the analyte from the sample, after which interferences are washed away and the analyte is eluted with a suitable solvent. sigmaaldrich.com

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample before analysis by GC or HPLC. sigmaaldrich.com

A significant challenge in quantitative analysis, particularly when using mass spectrometry, is the phenomenon known as the matrix effect . bataviabiosciences.com This refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. nih.govresearchgate.net Matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. bataviabiosciences.comchromatographyonline.com Strategies to mitigate matrix effects include thorough sample cleanup, dilution of the sample extract, and the use of an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. nih.govchromatographyonline.com

Method Validation and Performance Metrics in Analytical Research

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy, by an analytical method. nist.gov It is the concentration that provides a signal sufficiently different from the background or blank signal. nist.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nist.gov

Typically, LOD and LOQ are determined by analyzing a series of low-concentration samples or by assessing the signal-to-noise ratio. For instance, the LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. scispace.com These values are fundamental for understanding the capabilities of a method, especially when analyzing samples where the target compound is present at trace levels.

Without specific experimental validation for this compound, hypothetical data tables for its LOD and LOQ cannot be generated.

Recovery and Linearity Studies

Recovery and linearity are essential performance metrics that demonstrate the accuracy and reliability of a quantitative analytical method over a specific concentration range.

Recovery studies are performed to assess the accuracy of a method by determining the proportion of the analyte that can be measured from a sample matrix. quansysbio.com This is typically done by "spiking" a blank sample matrix with a known amount of the analyte and then measuring the concentration with the analytical method. pharmascholars.com The percentage of recovery is calculated by comparing the measured concentration to the known spiked concentration. An acceptable recovery range, often between 80% and 120%, indicates that the method is not significantly affected by interferences from the sample matrix. biosensis.com

Linearity studies evaluate the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. quansysbio.com This is determined by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. The linearity is typically expressed by the coefficient of determination (R²) of the resulting calibration curve. An R² value close to 1.000 indicates a strong linear relationship. scielo.br

As no published research provides recovery and linearity data for the analysis of this compound, specific data tables illustrating these performance characteristics cannot be compiled.

常见问题

Q. What are the established synthetic protocols for 3,5-Diethylbenzaldehyde, and how can reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or condensation reactions. For example, substituted benzaldehydes can be synthesized via refluxing with ethanol and glacial acetic acid as catalysts, followed by solvent evaporation and purification . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reactivity.

- Catalyst optimization : Acidic conditions (e.g., glacial acetic acid) improve electrophilic substitution.

- Temperature control : Reflux (~80°C) ensures complete reaction while minimizing side products.

Yield optimization requires monitoring via TLC/HPLC and recrystallization for purity (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split into doublets due to ethyl substituents) and the aldehyde proton (δ ~9.8 ppm) .

- ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and ethyl carbons (δ ~15–25 ppm) .

- XRD : Crystallographic data (e.g., θ max = 29.8°, R_int = 0.034) resolve spatial arrangements, as demonstrated for similar compounds .

- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the integrity of this compound?

- Methodological Answer :

- Storage : Use amber glass bottles to prevent photodegradation. Keep containers tightly sealed in dry, well-ventilated environments .

- Handling : Avoid exposure to moisture and oxidizing agents. For long-term stability, store at 2–8°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ethyl groups donate electron density, altering aromatic ring reactivity .

- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

- In Silico Catalysis Screening : Identify optimal catalysts (e.g., Lewis acids) using binding energy calculations .

Q. What methodologies address discrepancies in reported physicochemical data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine XRD (e.g., unit cell parameters from ) with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

- Isotopic Labeling : Use deuterated analogs (e.g., 3,5-Dimethoxybenzaldehyde-d6) to distinguish overlapping NMR signals .

- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (e.g., Cl, F) or hydroxyl groups at the 4-position to assess electronic effects on bioactivity .

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) using kinetic assays (IC₅₀ values) and compare with computational docking results .

- Pharmacophore Modeling : Map essential functional groups (e.g., aldehyde, ethyl) for antibacterial activity using 3D-QSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。